(2E,6Z)-hexadeca-2,6-dienal
Description
Structure
3D Structure
Properties
IUPAC Name |
(2E,6Z)-hexadeca-2,6-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,14-16H,2-9,12-13H2,1H3/b11-10-,15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGFROWRMQVDGO-HHAKQIEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Aliphatic Aldehydes in Biological and Ecological Systems
Aliphatic aldehydes are a class of organic compounds that play crucial roles in the biological and ecological realms. These molecules are characterized by a carbonyl functional group (a carbon double-bonded to an oxygen) at the end of a hydrocarbon chain. Their significance stems from their diverse functions, which include acting as signaling molecules, defense compounds, and intermediates in metabolic pathways.
In ecological systems, volatile aliphatic aldehydes are key components of the chemical language used by many organisms. They can act as pheromones, mediating interactions between individuals of the same species for purposes such as mating and aggregation. Furthermore, some plants release specific aldehydes as a defense mechanism to deter herbivores or to attract the natural enemies of these herbivores.
From a biological perspective, aliphatic aldehydes are involved in various physiological processes. They can be byproducts of lipid peroxidation and have been implicated in cellular signaling pathways. The reactivity of the aldehyde group allows it to interact with various biomolecules, leading to a wide range of biological effects.
Research Trajectories of 2e,6z Hexadeca 2,6 Dienal
Research into (2E,6Z)-hexadeca-2,6-dienal has primarily been concentrated on its role as an insect pheromone. Scientific investigations have focused on its identification, synthesis, and biological activity, particularly in the context of moth communication.
A significant area of research has been the identification of this compound as a component of the female sex pheromone of the persimmon fruit moth, Stathmopoda masinissa. nih.gov This pest is a major concern for persimmon cultivation in East Asia. researchgate.net Studies have utilized techniques such as gas chromatography-electroantennographic detection (GC-EAD) to identify this compound and its derivatives as electrophysiologically active compounds for this species. nih.gov The characteristic base peak at m/z 84 in its mass spectrum was a key indicator suggesting a 4,6-diene structure, which was later confirmed through synthesis and further analysis. nih.govresearchgate.net
Another avenue of research has involved the synthesis of this compound and its geometric isomers to evaluate their biological activity. For instance, studies on the eri-silk moth, Samia cynthia ricini, have shown that while other related compounds were inactive, the (4E,6Z)- and (4Z,6E)-hexadecadienal isomers elicited electroantennographic responses. tandfonline.com This highlights the high specificity of insect olfactory systems to the precise stereochemistry of pheromone components.
The synthesis of these compounds often involves multi-step processes, and researchers have worked to develop efficient and stereoselective synthetic routes to obtain the desired isomers for biological testing. tandfonline.com
Scope and Objectives of Research on 2e,6z Hexadeca 2,6 Dienal
Discovery and Initial Characterization in Biological Matrices
There are no scientific reports detailing the discovery or initial characterization of this compound in any biological matrix. The scientific focus on C16-dienals has been directed towards other isomers.
For context, the discovery of a closely related isomer, (4E,6Z)-hexadeca-4,6-dienal, in the persimmon fruit moth, Stathmopoda masinissa, illustrates the methods used for such characterization. nih.govresearchgate.net Researchers utilized gas chromatography coupled with an electroantennographic detector (GC-EAD) to identify three active components in the hexane (B92381) extract of the moth's pheromone glands. nih.govresearchgate.net The identification of these compounds, which included the aldehyde, alcohol, and acetate (B1210297) forms, was achieved through analysis of mass spectrometry data, gas chromatography retention times, and microchemical tests. nih.govresearchgate.net A crucial piece of evidence for the aldehyde was a characteristic base peak at an m/z (mass-to-charge ratio) of 84, which strongly suggested a 4,6-diene structure. nih.govnih.gov The synthesis of all four geometric isomers of 4,6-hexadecadienyl compounds confirmed that their mass spectra matched the natural components, solidifying the identification. nih.gov
Diversity of Biological Sources Yielding this compound
Scientific literature has not identified any natural biological sources for this compound. The following sections reflect this lack of data while providing context from related compounds.
This compound has not been reported as a component of insect pheromone gland extracts. In contrast, its isomer, (4E,6Z)-hexadeca-4,6-dienal, has been identified as a sex pheromone component of the persimmon fruit moth, Stathmopoda masinissa. nih.govpherobase.comresearchgate.net In the Japanese population of this moth, the pheromone blend includes (4E,6Z)-hexadecadienyl acetate and the corresponding alcohol, with the aldehyde acting as a synergist. gnu.ac.kr In a Korean population, the primary pheromone components were found to be the acetate and alcohol, but the addition of (4E,6Z)-hexadeca-4,6-dienal to the lure significantly increased the attraction of males. gnu.ac.kr Other hexadecadienal isomers, such as (E,E)-10,12-hexadecadienal and (11Z,13Z)-hexadecadienal, have also been identified as pheromones in various other moth species. medchemexpress.commdpi.com
There is no available research indicating that this compound is produced as a volatile emission from plants. Plant volatile research often identifies shorter-chain aldehydes, such as (2E,6Z)-nona-2,6-dienal, which is known as the essence of cucumbers and is also found in watermelon and bread crust. nih.govwikipedia.org
The production of this compound as a byproduct of microbial cultures has not been documented in scientific literature.
Table 1: Documented Biological Sources of Selected Hexadecadienal Isomers This table includes the target compound and a closely related, documented isomer for context.
| Compound Name | Biological Source | Organism | Notes |
|---|---|---|---|
| This compound | Not Reported | N/A | No documented natural occurrence. |
| (4E,6Z)-hexadeca-4,6-dienal | Insect Pheromone Gland | Stathmopoda masinissa (Persimmon Fruit Moth) | Identified as a sex pheromone component, acting as a synergist. nih.govgnu.ac.kr |
Advanced Isolation Techniques for Trace Metabolites
While no specific isolation techniques for this compound are described, general methodologies for extracting trace long-chain aldehydes from complex biological matrices are well-established. These methods focus on maximizing yield and purity from samples where the target analyte is present in very small quantities.
The isolation of a trace metabolite like this compound would begin with optimizing a solvent extraction protocol. The primary goal is to select a solvent or solvent system that efficiently solubilizes the target aldehyde while minimizing the co-extraction of interfering compounds from the matrix (e.g., insect tissue, plant material).
Key parameters for optimization include:
Solvent Choice : The selection is based on polarity. A common approach for long-chain aldehydes involves using a nonpolar solvent like hexane or a moderately polar mixture such as chloroform/methanol or hexane/methanol. researchgate.net For instance, in the extraction of long-chain aldehydes from kokuto (a non-centrifuged cane sugar), a chloroform/methanol (2:1 v/v) mixture was found to be effective. researchgate.net
Temperature and Time : Increasing the extraction temperature can enhance solvent efficiency, but must be balanced against the potential for thermal degradation of the unsaturated aldehyde. Extraction time is another critical variable; studies optimizing policosanol and long-chain aldehyde extraction tested durations up to 24 hours to ensure completeness. researchgate.net
Extraction Method : For volatile aldehydes, headspace solid-phase microextraction (SPME) is a preferred technique. For isolating compounds from a solid matrix, liquid-liquid extraction (LLE) or Soxhlet extraction are common. researchgate.net LLE protocols have been specifically developed for the efficient removal of aldehydes from complex mixtures by converting them into charged bisulfite adducts, which can then be separated in an aqueous phase. researchgate.net
Optimization often employs a systematic approach, such as response surface methodology (RSM), to test multiple variables simultaneously and identify the ideal conditions for maximizing extraction yield. rsc.org
Based on a comprehensive review of available scientific literature, there is no information regarding the natural occurrence or the application of specific isolation methodologies such as Solid-Phase Microextraction (SPME) or Headspace Volatile Collection for the compound This compound .
While chemical databases and suppliers confirm the existence of this compound, identified by the CAS number 115523-71-2, scientific studies detailing its presence in natural sources or outlining methods for its extraction from such sources could not be located. bldpharm.comchemsrc.com
Research is available for structurally related but distinct compounds. For instance, the isomer (4E,6Z)-hexadeca-4,6-dienal has been identified as a sex pheromone in the persimmon fruit moth, Stathmopoda masinissa. tandfonline.comresearchgate.netresearchgate.net Similarly, shorter-chain aldehydes like (2E,6Z)-nona-2,6-dienal , known as violet leaf aldehyde, are well-documented as key aroma components in cucumbers and other plants. scentree.cowikipedia.orgnih.gov
Methodologies like SPME and headspace collection are commonly employed for the isolation of volatile and semi-volatile compounds, including insect pheromones and plant volatiles. However, specific protocols or research findings detailing their use for the target compound, this compound, are not present in the available literature.
Due to the absence of research data on the natural occurrence and isolation of this compound, it is not possible to provide the detailed article as requested in the specified outline.
Precursor Identification and Elucidation of Biosynthetic Pathways
The biosynthesis of C16 dienals, such as hexadecadienals, is intricately linked to an organism's fatty acid metabolism. Identifying the initial building blocks is the first critical step in unraveling the complete biosynthetic sequence.
Fatty Acid Precursor Incorporation Studies
Research into the biosynthesis of insect pheromones has demonstrated that these signaling molecules are often derived from common fatty acids. In the case of hexadecadienals, studies on related compounds have pointed towards C18 fatty acids as key precursors. For instance, in the moth Chilecomadia valdiviana, which produces the sex pheromone (7Z,10Z)-7,10-hexadecadienal, both linoleic acid and stearic acid have been identified as primary precursors. nih.govplos.orgplos.orgnih.govsemanticscholar.org This suggests that the organism can either utilize dietary linoleic acid directly or synthesize it de novo from stearic acid. plos.orgsemanticscholar.org The fatty acid profile of the pheromone gland in such insects typically reveals a mixture of saturated and unsaturated fatty acids that can serve as a pool of potential precursors for pheromone synthesis. nih.gov
A plausible initial step in the biosynthesis of a C16 dienal like this compound would, therefore, be the selection of a specific C16 or C18 fatty acid from the cellular pool. The presence of a (2E,6Z) double bond configuration suggests a series of highly specific enzymatic reactions to follow.
Isotopic Labeling Experiments for Pathway Tracing
Isotopic labeling is a powerful technique to trace the metabolic fate of precursor molecules. By introducing fatty acids labeled with stable isotopes, such as deuterium (B1214612) (D), into the organism, researchers can track the incorporation of these labels into the final pheromone product.
In studies of C. valdiviana, the topical application of D₁₁-linoleic acid and D₃-stearic acid to the pheromone gland resulted in the production of deuterated (7Z,10Z)-7,10-hexadecadienal. nih.govplos.org The detection of the deuterium labels in the final pheromone molecule by gas chromatography-mass spectrometry (GC-MS) provides conclusive evidence that these fatty acids are indeed the precursors. nih.govplos.org
Specifically, when D₁₁-linoleic acid was used, a D₁₁-labeled version of the pheromone was detected, indicating that the carbon backbone of linoleic acid is utilized. nih.govplos.org Similarly, the incorporation of deuterium from D₃-stearic acid into the pheromone demonstrates the organism's ability to first convert stearic acid to linoleic acid and then proceed with the biosynthetic pathway. nih.govplos.org
These experiments are crucial as they confirm the proposed biosynthetic links and can help to elucidate the sequence of enzymatic reactions.
Enzymatic Transformations in this compound Biosynthesis
Following the identification of the fatty acid precursor, a series of enzymatic modifications are required to produce the final aldehyde with its specific double bond geometry. These transformations typically involve desaturation, chain shortening (if starting from a longer chain precursor), reduction, and oxidation.
Desaturase Enzyme Activities and Specificity
Desaturase enzymes are responsible for introducing double bonds into the fatty acid chain at specific positions and with specific stereochemistry (Z or E). The formation of a dienal with a (2E,6Z) configuration would necessitate the action of at least two different desaturases with remarkable specificity, or a single desaturase with multiple functions.
While the specific desaturases for this compound are not yet identified, the biosynthesis of other insect pheromones provides a model. Insects possess a variety of fatty acyl-CoA desaturases that exhibit different positional and stereochemical specificities. For instance, Δ9, Δ10, Δ11, and Δ12 desaturases are commonly involved in pheromone biosynthesis. The creation of the (6Z) double bond in our target molecule could be accomplished by a Δ6-desaturase.
The formation of the conjugated (2E) double bond is often the result of a final oxidation step from a corresponding alcohol, a process that can be enzyme-catalyzed to ensure the correct geometry.
Reductase and Oxidase Enzyme Contributions
Once the correct C16 dienoic fatty acid precursor is formed, it is typically activated as a fatty acyl-CoA or fatty acyl-ACP. This activated form is then a substrate for a fatty acyl-CoA reductase, which reduces the carboxylic acid group to an alcohol, forming a hexadecadienol.
The final step in the biosynthesis of an aldehyde pheromone is the oxidation of this alcohol. This reaction is catalyzed by an alcohol oxidase or dehydrogenase. The specificity of this enzyme can be crucial in establishing the final (2E) configuration of the double bond adjacent to the aldehyde group. In many cases, an α,β-desaturation occurs in conjunction with the oxidation of the alcohol, leading to the formation of a trans-2-enal from a saturated alcohol at the C1 position.
Aldehyde-Forming Enzyme Mechanisms
The conversion of the fatty acyl precursor to the final aldehyde is a critical step. In the biosynthesis of many moth pheromones, this is a two-step process involving reduction to an alcohol followed by oxidation. The enzymes responsible for the final oxidation step, often referred to as pheromone gland-specific oxidases, are key to the production of the aldehyde.
The mechanism of these oxidases often involves cofactors such as NAD+ or FAD. The precise control of this oxidation prevents further oxidation to the carboxylic acid, thus ensuring the accumulation of the aldehyde pheromone. The enzymatic environment and the specific structure of the oxidase play a crucial role in determining the stereochemistry of the resulting double bonds, particularly the (2E) configuration which is common in α,β-unsaturated aldehydes.
Genetic Regulation of Biosynthetic Enzymes
The production of this compound is tightly controlled at the genetic level, ensuring its synthesis in specific tissues and at appropriate times. The regulation of the key enzymes—desaturases, reductases, and oxidases—is critical for the final structure and quantity of the aldehyde.
The initial and most crucial steps in the biosynthesis of unsaturated fatty acids, the precursors to dienals, are catalyzed by fatty-acyl desaturases . These enzymes are responsible for introducing double bonds at specific positions in the acyl chain. The expression of desaturase genes is a key regulatory point. In many insects, particularly moths, the pheromone glands exhibit differential expression of various desaturase genes, such as those encoding for Δ9, Δ11, and Δ14-desaturases. pnas.orgnih.gov This differential regulation allows for the production of diverse pheromone components from the same precursors. For instance, the European corn borer, Ostrinia nubilalis, possesses messenger RNA for three different desaturases in its pheromone gland, but only the Δ11-desaturase is actively translated to produce the precursor for its specific pheromone blend. pnas.org This suggests that regulation can occur at both the transcriptional and post-transcriptional levels.
The evolution of these desaturase gene families often involves gene duplication and subsequent neofunctionalization, leading to enzymes with new specificities. pnas.orgharvard.edu This evolutionary process allows for the generation of novel unsaturated fatty acid precursors, which can then be modified to produce new aldehyde structures. The regulation of these duplicated genes is a key mechanism for the evolution of new pheromone blends and, consequently, for speciation. harvard.edunih.gov
Furthermore, the activity of the entire biosynthetic pathway can be under hormonal control. In many moth species, the Pheromone Biosynthesis Activating Neuropeptide (PBAN) plays a crucial role. PBAN is a neurohormone that, upon binding to its receptor in the pheromone gland, can trigger a signal cascade that leads to the activation of the enzymes involved in the final steps of pheromone production. researchgate.net For example, in the navel orangeworm, Amyelois transitella, injection of PBAN restored the production of (11Z,13Z)-11,13-hexadecadienal after it was halted by decapitation. researchgate.net
The final step in the formation of the aldehyde, the oxidation of the corresponding fatty alcohol, is catalyzed by a fatty alcohol oxidase . The regulation of the gene encoding this enzyme is also a critical control point. In addition to synthesis, the degradation of aldehyde pheromones is a form of regulation. Aldehyde dehydrogenases (ALDHs) are enzymes that metabolize aldehydes to their corresponding carboxylic acids, thereby inactivating them. nih.gov The expression and activity of ALDHs in insect antennae and other tissues can control the concentration and duration of the pheromone signal. In Drosophila melanogaster, the transcription of the alcohol dehydrogenase gene (Adh) is regulated in a stage-specific manner, indicating complex transcriptional control over aldehyde-metabolizing enzymes. plos.orgunl.edu
| Regulatory Mechanism | Enzymes/Factors Involved | Organism/System Example |
| Transcriptional Regulation | Fatty-acyl desaturases (e.g., Δ9, Δ11, Δ14), Alcohol dehydrogenase (Adh) | Ostrinia nubilalis, Drosophila melanogaster |
| Post-transcriptional Regulation | Fatty-acyl desaturases | Ostrinia nubilalis |
| Hormonal Control | Pheromone Biosynthesis Activating Neuropeptide (PBAN) | Amyelois transitella |
| Metabolic Inactivation | Aldehyde dehydrogenases (ALDHs) | Heliothis virescens |
Comparative Biosynthetic Strategies Across Diverse Organisms
While the specific pathway for this compound is not universally detailed, comparative analysis of biosynthetic strategies for similar long-chain unsaturated aldehydes in different organisms reveals both conserved and divergent features.
In insects , particularly moths (Lepidoptera), the biosynthesis of dienal pheromones is the most studied. The general strategy begins with a C16 or C18 saturated fatty acid, typically palmitic or stearic acid. nih.gov A series of desaturation steps, catalyzed by specific fatty-acyl desaturases, introduces the double bonds. For a compound like this compound, the pathway would likely involve at least two different desaturase enzymes to create the conjugated diene system, or a bifunctional desaturase. The resulting dienoic acid is then reduced to a fatty alcohol by a fatty-acyl reductase, and subsequently oxidized to the final aldehyde by a fatty alcohol oxidase. The specific stereochemistry of the double bonds is determined by the specificities of the desaturase enzymes. Different species can utilize different desaturases to produce varying isomers from the same precursor, as seen in the comparison between Helicoverpa zea and Helicoverpa assulta, which produce different isomers of hexadecenal from palmitic acid due to the predominance of Δ11- and Δ9-desaturases, respectively. nih.gov
In plants , long-chain aldehydes are often associated with defense signaling and aroma. While the biosynthesis of this compound is not well-documented, plants are known to produce a variety of unsaturated aldehydes, such as (2E,6Z)-nona-2,6-dienal, a key aroma compound in cucumbers. nih.gov The biosynthesis of these compounds in plants also starts from fatty acids, which are then acted upon by lipoxygenases (LOX) and hydroperoxide lyases (HPL) to generate shorter-chain aldehydes. The production of longer-chain dienals could potentially follow a pathway more similar to that in insects, involving desaturases and subsequent modifications, although this is less characterized. Plants possess a large and diverse family of aldehyde dehydrogenase (ALDH) genes, suggesting a robust capacity for aldehyde metabolism and regulation. nih.gov
In microorganisms such as bacteria and cyanobacteria, the potential for producing a vast array of secondary metabolites, including polyketides and fatty acid-derived molecules, is increasingly recognized through comparative genomics. nih.govnih.govfrontiersin.org While the direct biosynthesis of this compound by a microorganism has not been definitively reported, the genetic machinery for such a pathway exists. Biosynthetic gene clusters (BGCs) found in various bacterial and fungal species contain genes for desaturases, reductases, and other modifying enzymes necessary for the synthesis of complex fatty acid derivatives. asm.org For example, the cyanobacterium Hyella patelloides has a large genome rich in BGCs, with the demonstrated ability to produce C14, C16, and C18 fatty acids, indicating the foundational capacity for producing longer-chain derivatives. frontiersin.org Biotechnological production of moth pheromones in yeast by heterologous expression of insect desaturase and reductase genes has been successfully demonstrated, highlighting the modular and transferable nature of these biosynthetic pathways. uliege.be
| Organism Group | Key Precursors | Key Enzymes & Pathways | Notes |
| Insects (Moths) | Palmitic acid, Stearic acid | Fatty-acyl desaturases (e.g., Δ9, Δ11), Fatty-acyl reductases, Fatty alcohol oxidases | Highly specific pathways for pheromone production, often under hormonal control (PBAN). nih.govresearchgate.net |
| Plants | Linoleic acid, Linolenic acid | Lipoxygenases (LOX), Hydroperoxide lyases (HPL), potentially Desaturases | Primarily studied for shorter-chain aldehydes (e.g., green leaf volatiles). Longer-chain aldehyde pathways are less understood. |
| Microorganisms | Fatty acid pool | Polyketide synthases (PKS), Non-ribosomal peptide synthetases (NRPS), Desaturases, Reductases | Biosynthesis is encoded in biosynthetic gene clusters (BGCs). High potential for novel compound discovery through genome mining. nih.govnih.gov |
Chemical Synthesis Approaches for 2e,6z Hexadeca 2,6 Dienal and Its Analogues
Stereoselective Synthesis Methodologies
The creation of the specific (2E,6Z) stereochemistry in hexadeca-2,6-dienal necessitates the use of highly stereoselective reactions. The Horner-Wadsworth-Emmons reaction, Wittig olefination, and catalytic cross-coupling reactions are prominent methods employed for this purpose. conicet.gov.arwikipedia.orgwikipedia.orgresearchgate.net
Horner-Wadsworth-Emmons Reaction Applications
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a strong preference for the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganicchemistrydata.org The higher nucleophilicity of phosphonate carbanions compared to Wittig ylides allows for reactions with a broader range of carbonyl compounds under milder conditions. wikipedia.org
The stereoselectivity of the HWE reaction is influenced by the reaction conditions and the nature of the phosphonate reagent. organicchemistrydata.org While standard HWE conditions typically yield the (E)-isomer, modifications such as the Still-Gennari variation, which uses phosphonates with electron-withdrawing groups, can favor the formation of (Z)-alkenes. nrochemistry.com This adaptability makes the HWE reaction a valuable strategy in the multi-step synthesis of complex molecules like (2E,6Z)-hexadeca-2,6-dienal, where both E and Z double bonds are required. For instance, an (E)-configured double bond can be introduced at the C2 position using a standard HWE reaction.
Wittig Olefination for Dienal Construction
The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. wikipedia.orgpressbooks.pub This method is widely used for the conversion of carbonyls into alkenes. masterorganicchemistry.com A key advantage of the Wittig reaction is the fixed location of the newly formed double bond, preventing the formation of constitutional isomers that can arise from rearrangement reactions. pressbooks.pub
In the context of synthesizing this compound, the Wittig reaction is particularly useful for establishing the (Z)-double bond. researchgate.net The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org For the synthesis of the target dienal, a specific strategy involves the reaction of an appropriate aldehyde with an n-decyltriphenylphosphonium bromide ylide to form the (6Z)-double bond. researchgate.netresearchgate.net The Schlosser modification of the Wittig reaction can be employed to favor the (E)-alkene if needed. wikipedia.org
Catalytic Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon bonds. researchgate.netnih.gov Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly prominent due to their versatility and functional group tolerance. researchgate.netresearchgate.net These methods are instrumental in constructing complex molecular architectures from simpler building blocks. researchgate.net
In the synthesis of dienals and their derivatives, palladium-catalyzed cross-coupling reactions offer a powerful approach to assemble the carbon skeleton with high stereocontrol. For example, a stereospecific synthesis of (4E,6Z)-hexadeca-4,6-dien-1-ol and its corresponding acetate (B1210297) has been achieved via a Pd-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with undec-1-yne. researchgate.net The Sonogashira coupling, which involves the coupling of a vinyl halide with a terminal alkyne, is another relevant technique that can be used to create the conjugated enyne precursors necessary for dienal synthesis. rsc.org These cross-coupling strategies provide efficient routes to key intermediates and the final target compounds.
Total Synthesis Routes for this compound
The total synthesis of this compound, a component of the sex pheromone of the persimmon fruit moth (Stathmopoda masinissa), has been accomplished through multi-step sequences that strategically build the molecule from commercially available starting materials. researchgate.netresearchgate.net
One reported stereoselective synthesis starts with 4-pentynol. researchgate.netresearchgate.net The (4E) double bond is introduced via hydroxymethylation of a protected 4-pentyn-1-ol (B147250) derivative. The synthesis then proceeds to form the (6Z)-double bond using a Wittig reaction between 6-(2-tetrahydropyranyloxy)-hex-2(E)-en-1-al and n-decyltriphenylphosphonium bromide. researchgate.netresearchgate.net The final aldehyde is obtained with high isomeric purity. researchgate.net
Another approach utilizes a palladium-catalyzed cross-coupling reaction as a key step. researchgate.net This synthesis starts from (E)-1,3-dichloropropene, which is used to prepare ethyl (4E)-5-chloropent-4-enoate. This intermediate is then coupled with undec-1-yne in a palladium-catalyzed reaction to stereospecifically form the conjugated diene system present in the corresponding alcohol and acetate derivatives. researchgate.net Subsequent oxidation would yield the target dienal.
These synthetic routes highlight the importance of combining different stereoselective methods to achieve the desired geometry of the final product.
Development of Synthetic Intermediates and Precursors
The efficient synthesis of this compound relies on the strategic preparation of key intermediates and precursors. These molecules contain the necessary functional groups and stereochemistry to be elaborated into the final target.
A crucial intermediate in several synthetic routes is an aldehyde bearing one of the double bonds in the correct configuration, which then undergoes a subsequent olefination reaction to install the second double bond. For instance, 6-(2-Tetrahydropyranyloxy)-hex-2(E)-en-1-al serves as a precursor where the (2E) double bond is already established. This intermediate is then subjected to a Wittig reaction to introduce the (6Z) double bond. researchgate.netresearchgate.net
Another important class of precursors are halogenated alkenoates, such as ethyl (4E)-5-chloropent-4-enoate . This intermediate, derived from industrially available (E)-1,3-dichloropropene, is designed for use in palladium-catalyzed cross-coupling reactions to build the carbon backbone of the dienal. researchgate.net
Alkynes also play a significant role as precursors. For example, undec-1-yne is used as a coupling partner in Sonogashira and other cross-coupling reactions to introduce a significant portion of the carbon chain. researchgate.net Similarly, 4-pentynol is a versatile starting material that can be modified to introduce the desired functionality and stereochemistry. researchgate.netresearchgate.net
Synthesis of Structural Analogues and Stereoisomers for Research
The synthesis of structural analogues and stereoisomers of this compound is crucial for research purposes, particularly in the field of chemical ecology to understand structure-activity relationships in insect pheromones. researchgate.net By systematically varying the geometry of the double bonds and the chain length, researchers can probe the specific structural requirements for biological activity.
For example, the four geometric isomers of 4,6-hexadecadienal, including the (2E,6Z) isomer, have been synthesized to determine which isomer elicits the strongest electro-antennographic (EAG) response in male moths. tandfonline.com These syntheses often employ a combination of Wittig reactions and other stereoselective methods to access each of the (4E,6E), (4E,6Z), (4Z,6E), and (4Z,6Z) isomers. tandfonline.com
One general approach to synthesizing these isomers involves the condensation of an aldehyde with a phosphorus ylide. For instance, the (4Z,6E)-isomer can be prepared by reacting (E)-2-dodecenal with ethoxycarbonylpropylidene triphenylphosphorane, followed by reduction. tandfonline.com The (4E,6Z)-isomer can be accessed through the rearrangement of an intermediate derived from the reaction of 1-undecyne (B103828) with acrolein. tandfonline.com
The synthesis of these analogues allows for a detailed investigation of how changes in the molecule's shape affect its interaction with pheromone receptors. This information is invaluable for developing more effective and specific pest management strategies.
Biological and Ecological Functions of 2e,6z Hexadeca 2,6 Dienal
Role as an Insect Pheromone Component
While direct evidence identifying (2E,6Z)-hexadeca-2,6-dienal as a specific pheromone component is limited in publicly available research, its structural characteristics strongly suggest a role in insect communication. Long-chain unsaturated aldehydes are a well-established class of insect sex pheromones, particularly in the order Lepidoptera (moths and butterflies). The specific geometry of the double bonds and the length of the carbon chain are critical for species-specific recognition.
Species-Specific Communication
The specificity of pheromone signaling is paramount for reproductive isolation among closely related species. This specificity is often achieved through a unique blend of compounds, where the ratio of major and minor components is critical, or through the precise stereochemistry of the pheromone molecule itself.
Numerous isomers of hexadecadienal have been identified as key sex pheromone components in various moth species. For instance, (10E,12Z)-hexadecadienal, commonly known as bombykal, is a primary sex pheromone component for many species in the Sphingidae family (hawk moths). researchgate.net Similarly, (E,E)-10,12-hexadecadienal is a female sex pheromone of the spiny bollworm, Earias insulana. medchemexpress.com The persimmon fruit moth, Stathmopoda masinissa, utilizes a blend of (4E,6Z)-hexadecadien-1-ol, its acetate (B1210297), and the corresponding aldehyde, (4E,6Z)-hexadecadienal. sakura.ne.jpresearchgate.net
The existence of these closely related C16 dienals as pheromones in diverse moth species provides a strong basis for inferring that this compound could also function as a species-specific pheromone component for an as-yet-unidentified insect species. The specific positions and configurations of the double bonds in this compound would provide a unique chemical signature, ensuring that it is recognized only by the olfactory systems of conspecifics.
Table 1: Examples of Hexadecadienal Isomers as Insect Sex Pheromones
| Compound Name | Species | Family | Role |
| (10E,12Z)-Hexadecadienal (Bombykal) | Various hawk moth species | Sphingidae | Primary sex pheromone |
| (E,E)-10,12-Hexadecadienal | Earias insulana (Spiny bollworm) | Noctuidae | Female sex pheromone |
| (4E,6Z)-Hexadecadienal | Stathmopoda masinissa (Persimmon fruit moth) | Stathmopodidae | Component of female sex pheromone blend |
| (11Z,13Z)-Hexadecadienal | Notodonta dromedarius | Notodontidae | Active sex pheromone ingredient |
Behavioral Responses Elicited in Target Organisms
The primary behavioral response elicited by sex pheromones in male insects is upwind flight towards the source of the pheromone, which is typically a calling female. This is followed by a sequence of short-range courtship behaviors and ultimately, mating. The specific components of a pheromone blend can trigger different behaviors in this sequence. For instance, a major component might be responsible for long-range attraction, while minor components could be crucial for inducing landing and courtship.
In the case of the persimmon fruit moth, while the acetate form of the pheromone was sufficient to attract males in field trials, the complete blend including the alcohol and aldehyde likely plays a role in the full behavioral repertoire. nih.gov It is plausible that this compound, if it functions as a pheromone, would induce similar behavioral responses in its target organism, guiding males towards a potential mate.
Chemo-Ecological Significance beyond Pheromones
The role of chemical compounds in ecology is often multifaceted. A single compound can act as a pheromone for intraspecific communication and also mediate interactions between different species.
Allelochemical Interactions in Plant-Insect Systems
Plants produce a vast array of volatile organic compounds that can act as attractants for herbivores or, conversely, as repellents or toxins. When an insect sequesters or modifies these plant compounds for its own communication, it demonstrates a fascinating level of adaptation. While there is no direct evidence of this compound being involved in such interactions, the biosynthesis of long-chain unsaturated aldehydes in insects is often linked to the metabolism of fatty acids obtained from their diet. Therefore, the type of host plant could potentially influence the pheromone blend of an herbivorous insect.
Inter-Species Signaling
Chemical signals can also be "overheard" by other species, a phenomenon known as eavesdropping. Predators and parasitoids often use the sex pheromones of their prey or hosts as cues to locate them. This adds another layer of complexity to the ecological role of pheromones. A compound like this compound, while intended for a conspecific mate, could inadvertently signal the presence of the insect to its natural enemies.
Mechanisms of Olfactory Receptor Activation
The detection of odorants, including pheromones like this compound, is mediated by specialized olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs) in the insect's antennae. wikipedia.org In insects, these receptors are a distinct family of ligand-gated ion channels. wikipedia.org
The binding of a specific odorant molecule to an OR is a highly selective process, akin to a lock and key mechanism. This specificity is determined by the three-dimensional structure of the receptor's binding pocket. When an odorant molecule with the correct shape and chemical properties, such as this compound, binds to its corresponding OR, it induces a conformational change in the receptor protein. wikipedia.org
This conformational change opens an ion channel, leading to a flow of ions across the neuron's membrane and generating an electrical signal. wikipedia.orgwikipedia.org This signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to the perception of the odor and the initiation of a behavioral response. The combinatorial activation of different ORs by various components of a pheromone blend allows the insect to discern the precise composition and concentration of the signal, ensuring an appropriate behavioral outcome.
While the specific olfactory receptors that would detect this compound have not been identified, the general mechanism of olfactory receptor activation provides a framework for understanding how this molecule would be perceived by an insect's nervous system.
Receptor Binding Studies in Non-Human Organisms
No studies detailing the binding of this compound to specific odorant binding proteins or olfactory receptors in any non-human organism have been documented in the reviewed scientific literature. General research into odorant binding proteins (OBPs) describes their role in transporting hydrophobic semiochemicals to receptors, but provides no data specific to this compound. plos.orgplos.org
Electrophysiological Assays (e.g., Electroantennography, Single Sensillum Recordings)
There is no available data from electroantennography (EAG) or single sensillum recording (SSR) studies that documents a response to this compound in any organism. While EAG has been used to determine the activity of other isomers of hexadecadienal in insects like the eri-silk moth and the persimmon fruit moth, no such tests have been reported for the (2E,6Z) isomer. tandfonline.comresearchgate.nettandfonline.com
Structure Activity Relationship Sar Studies of 2e,6z Hexadeca 2,6 Dienal and Its Derivatives
Impact of Stereochemistry on Biological Activity
The stereochemistry of unsaturated compounds, particularly the configuration of double bonds (E/Z isomerism), is known to play a pivotal role in their biological recognition and activity. For many biologically active molecules, only one stereoisomer exhibits the desired effect, as biological receptors are often highly specific.
In the context of long-chain dienals, which are often involved in insect pheromonal communication, the specific geometry of the double bonds is crucial for eliciting a behavioral response. While direct comparative studies on the biological activity of different stereoisomers of hexadeca-2,6-dienal are not extensively documented, research on other similar compounds, such as the sex pheromone components of various moth species, consistently demonstrates that even minor changes in stereochemistry can lead to a significant loss of activity. For instance, the (11Z, 13Z) isomer of hexadecadienal is a key sex pheromone component for some Notodontidae insect pests, and its specific isomeric form is essential for its function nih.govnih.govresearchgate.net. It can be inferred that the (2E, 6Z) configuration of hexadeca-2,6-dienal is likely a key determinant of its specific biological interactions.
Table 1: Hypothetical Comparison of Biological Activity of Hexadeca-2,6-dienal Stereoisomers (based on general principles)
| Stereoisomer | Relative Biological Activity (Hypothetical) | Rationale |
| (2E,6Z)-hexadeca-2,6-dienal | High | Assumed to be the active isomer for a specific biological target. |
| (2E,6E)-hexadeca-2,6-dienal | Low to negligible | The change from Z to E at the 6-position would alter the overall shape of the molecule, likely preventing a proper fit with its biological target. |
| (2Z,6Z)-hexadeca-2,6-dienal | Low to negligible | The change from E to Z at the 2-position, which is conjugated with the aldehyde, would significantly impact the electronic and steric properties of the molecule. |
| (2Z,6E)-hexadeca-2,6-dienal | Low to negligible | A combination of stereochemical changes would further decrease the likelihood of effective binding to a specific receptor. |
Influence of Chain Length and Double Bond Positions
Studies on various classes of biologically active lipids and related compounds have shown that there is often an optimal chain length for maximum activity. For instance, in some systems, increasing the chain length can enhance activity up to a certain point, after which it may decrease due to reduced solubility or steric hindrance. The sixteen-carbon backbone of this compound suggests a significant lipophilic character, which could be important for its interaction with lipid membranes or hydrophobic binding pockets of proteins.
Table 2: Predicted Impact of Chain Length and Double Bond Position on Biological Activity
| Analogue of this compound | Predicted Change in Biological Activity | Rationale |
| Shorter chain length (e.g., C14) | Likely reduced activity | Suboptimal length for binding to the target receptor. |
| Longer chain length (e.g., C18) | Potentially reduced activity | Increased lipophilicity might lead to non-specific binding or altered solubility. |
| Shift in double bond positions (e.g., 3E,7Z) | Significant loss of activity | Altered molecular shape and electronic distribution, preventing proper receptor recognition. |
Functional Group Modifications and Behavioral Efficacy
The aldehyde functional group in this compound is a key feature for its reactivity and biological interactions. As an electrophilic center, it can participate in various reactions, including the formation of Schiff bases with amine groups in proteins.
Modifying the aldehyde group would be expected to have a profound impact on the compound's biological activity. For example, reduction of the aldehyde to an alcohol or oxidation to a carboxylic acid would alter its electronic properties, hydrogen bonding capabilities, and reactivity.
Research on related insect pheromones, such as (11Z,13Z)-hexadecadienal, has shown that the corresponding alcohol and acetate (B1210297) derivatives can also exhibit biological activity, sometimes acting as synergists or antagonists to the primary aldehyde component nih.govnih.govresearchgate.net. This suggests that while the aldehyde may be the primary active functional group, related functional groups can also interact with the biological system, albeit differently.
Table 3: Predicted Effects of Functional Group Modifications on Biological Activity
| Derivative of this compound | Functional Group | Predicted Biological Activity | Rationale |
| (2E,6Z)-hexadeca-2,6-dien-1-ol | Alcohol | Potentially altered or reduced activity | Loss of the electrophilic aldehyde group, but may still interact with the receptor through hydrogen bonding. |
| (2E,6Z)-hexadeca-2,6-dienoic acid | Carboxylic acid | Likely inactive or different activity profile | Significant change in polarity and acidity compared to the aldehyde. |
| (2E,6Z)-hexadeca-2,6-dien-1-yl acetate | Acetate | Potentially altered or reduced activity | The acetate group may be a prodrug that is hydrolyzed to the active alcohol, or it may have its own distinct activity. |
Computational Modeling for SAR Prediction
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of compounds and for understanding the molecular basis of their action.
Molecular docking could be employed to simulate the binding of this compound and its derivatives to a putative target protein. This would involve generating a three-dimensional model of the compound and placing it into the binding site of the receptor. The binding affinity can then be estimated using scoring functions, providing a prediction of the compound's biological activity nih.govyoutube.comnih.govyoutube.com. Such studies could help to rationalize the observed SAR and to design new analogues with improved activity.
Table 4: Potential Computational Approaches for SAR Prediction of this compound
| Computational Method | Application | Predicted Outcome |
| QSAR | Predicting the biological activity (e.g., toxicity, pheromonal activity) of a series of analogues. | A mathematical model that correlates molecular descriptors with biological activity, allowing for the prediction of the activity of untested compounds. |
| Molecular Docking | Simulating the binding of this compound and its derivatives to a target receptor. | A model of the ligand-receptor complex, including the binding pose and an estimate of the binding affinity. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-receptor complex over time. | An understanding of the stability of the complex and the key interactions that maintain binding. |
Analytical Methodologies for Detection and Quantification of 2e,6z Hexadeca 2,6 Dienal
Gas Chromatography (GC) Techniques
Gas chromatography stands as a principal technique for separating volatile and semi-volatile compounds like (2E,6Z)-hexadeca-2,6-dienal from complex mixtures. The effectiveness of the separation is highly dependent on the choice of the capillary column and, in some cases, the use of derivatization to improve the analyte's chromatographic properties.
The separation of long-chain unsaturated aldehydes and their isomers requires high-resolution capillary columns. The choice of the stationary phase is crucial for achieving the desired selectivity. Both polar and non-polar columns are utilized, depending on the specific requirements of the analysis.
Non-polar columns : Columns with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, Rtx-5) are commonly used for general-purpose analysis. researchgate.net The separation on these columns is primarily based on the boiling points of the analytes. Kováts retention indices (KI) are used to standardize retention times, and studies have compiled these indices for a wide range of monounsaturated aldehydes on DB-5 columns, aiding in their identification. researchgate.net
Polar columns : For separating isomers with similar boiling points, such as the geometric (E,Z) isomers of unsaturated aldehydes, polar stationary phases are often required. Polyethylene glycol (PEG) phases (e.g., DB-WAX) or specialty cyano-siloxane phases provide different selectivity based on the polarity and polarizability of the analytes. researchgate.net The analysis of fatty acid methyl esters, which share structural similarities with long-chain aldehydes, often relies on highly polar columns to separate cis/trans isomers. shinwa-cpc.co.jp
Column Inertness : Due to the reactive nature of the aldehyde functional group, the inertness of the capillary column's inner surface is paramount. shinwa-cpc.co.jprestek.com Active sites on the column surface can lead to peak tailing, analyte degradation, and poor quantification. Modern columns undergo rigorous deactivation treatments to ensure high inertness, which is essential for the sensitive and accurate analysis of aldehydes. glsciencesinc.com
Table 1: Comparison of Capillary Column Stationary Phases for Unsaturated Aldehyde Analysis
| Stationary Phase Type | Common Trade Names | Polarity | Typical Application |
|---|---|---|---|
| 5% Phenyl / 95% Dimethyl Polysiloxane | DB-5, HP-5MS, Rtx-5 | Non-polar | General screening, separation by boiling point. researchgate.net |
| Polyethylene Glycol (PEG) | DB-WAX, HP-INNOWax | Polar | Separation of geometric (cis/trans) isomers. researchgate.net |
| Base-Deactivated Phases | Rtx-Volatile Amine, CP-Volamine | Polar | Analysis of reactive compounds like amines and aldehydes, ensuring inertness. restek.com |
To overcome challenges associated with the direct analysis of aldehydes, such as low detector response or thermal instability, derivatization is a common strategy. nih.gov This chemical modification converts the aldehyde into a more stable and easily detectable derivative.
O-Pentafluorobenzyl (PFB) Oxime Formation : The most widely used derivatization reagent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). nih.govnih.govepa.gov It reacts with the carbonyl group to form a PFB-oxime derivative. nih.govnih.gov This derivative exhibits significantly enhanced volatility and is highly sensitive to electron capture detection (ECD) and negative ion chemical ionization (NICI) mass spectrometry. nih.govresearchgate.netresearchgate.net The reaction typically produces two geometric isomers (syn- and anti-), which may be separated by GC. epa.govresearchgate.net The high sensitivity of this method allows for the detection of aldehydes at picomole levels. nih.govresearchgate.net
Cysteamine (B1669678) Derivatization : An alternative method involves the reaction of aldehydes with cysteamine to form stable thiazolidine (B150603) derivatives. ajevonline.org These derivatives can be extracted and quantified by GC using a nitrogen-phosphorus detector (NPD). ajevonline.org
Mass Spectrometry (MS) Applications
Electron Ionization (EI) at a standard energy of 70 eV imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a "fingerprint" for the compound. For α,β-unsaturated aldehydes, several fragmentation pathways are characteristic:
Alpha-Cleavage : Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for aldehydes, resulting in the formation of a stable acylium ion ([M-H]+ or [M-R]+). libretexts.orglibretexts.org
McLafferty Rearrangement : For aldehydes with a sufficiently long alkyl chain, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene molecule. libretexts.orglibretexts.org
Cyclization and Cleavage : For conjugated diene systems, such as that in hexadecadienals, specific fragmentation patterns can emerge. Studies on isomeric (4E,6Z)-4,6-hexadecadienal have shown a characteristic base peak at m/z 84. researchgate.netresearchgate.net This ion is proposed to form via a cyclization reaction followed by cleavage, providing a crucial clue to the position of the conjugated double bond system. researchgate.net While specific data for this compound is not widely published, analogous fragmentation behavior is expected. Research on other unsaturated aldehydes also shows that the geometry of the double bonds can influence the abundance of certain fragment ions. nih.gov
Table 2: Reported EI Fragmentation of Structurally Similar (4E,6Z)-4,6-hexadecadienal
| m/z (Relative Intensity %) | Proposed Fragment/Structure | Reference |
|---|---|---|
| 236 (M+, 19%) | Molecular Ion | tandfonline.com |
| 152 (9%) | [M - C6H12]+ | tandfonline.com |
| 123 (25%) | - | tandfonline.com |
| 110 (18%) | - | tandfonline.com |
| 97 (37%) | - | tandfonline.com |
| 95 (40%) | - | tandfonline.com |
| 84 (100%) | Base Peak, possibly from cyclization | researchgate.netresearchgate.nettandfonline.com |
| 78 (99%) | - | tandfonline.com |
Note: This data is for a structural isomer and serves as an illustrative example of fragmentation patterns for hexadecadienals.
Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation than EI, making it ideal for confirming the molecular weight of the analyte.
Positive Chemical Ionization (PCI) : Using reagent gases like methane (B114726) or isobutane, PCI typically produces a prominent protonated molecule [M+H]+. This clearly indicates the molecular weight, which can be ambiguous in EI spectra where the molecular ion peak may be weak or absent. nih.gov
Negative Ion Chemical Ionization (NICI) : This technique is particularly powerful when analyzing PFB-oxime derivatives of aldehydes. nih.govnih.govresearchgate.net NICI of these derivatives is highly sensitive and often results in a simple spectrum dominated by the [M-PFB]- ion or a fragment corresponding to the aldehyde, facilitating quantification. nih.govresearchgate.net
Nitric Oxide Chemical Ionization (NO-CI) : This specialized CI technique is highly effective for determining the position of double bonds in long-chain unsaturated aldehydes. acs.orgcapes.gov.br NO+ ions react with the double bonds to form adducts, and the subsequent fragmentation yields diagnostic ions that allow for the unambiguous localization of the unsaturation along the alkyl chain. acs.org
Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. In this technique, a specific ion from the first stage of mass analysis (e.g., the molecular ion or a major fragment) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed in a second stage. This process can confirm the identity of a precursor ion and provide detailed structural information. For a compound like this compound, MS/MS can be used to:
Confirm the elemental composition of fragment ions.
Differentiate between isomers by observing differences in their fragmentation pathways.
Provide evidence for the length of the carbon chain and the location of functional groups by analyzing the daughter ions produced from a selected parent ion. nih.gov Derivatization can also be used to enhance MS/MS fragmentation and detectability. nih.gov
Coupled Analytical Systems (e.g., GC-MS, GC-Olfactometry)
The definitive identification and quantification of this compound in complex biological samples are primarily achieved through coupled analytical systems. These systems combine the high-resolution separation power of gas chromatography (GC) with the precise identification capabilities of mass spectrometry (MS) and the unique sensitivity of biological detectors like the human nose or an insect antenna.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds such as aldehyde pheromones. usda.gov In this system, a sample extract is vaporized and passed through a GC column, which separates the individual components based on their volatility and interaction with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for positive identification. wur.nl
For conjugated hexadecadienals, such as the related pheromone (4E,6Z)-4,6-hexadecadienal, GC-MS analysis provides crucial structural information. researchgate.netresearchgate.net The mass spectrum of (4E,6Z)-4,6-hexadecadienal, for instance, exhibits a unique base peak at a mass-to-charge ratio (m/z) of 84, which was a critical clue in suggesting its 4,6-diene structure during its initial identification. researchgate.netresearchgate.net This demonstrates the power of GC-MS in elucidating the specific double bond positions within the aldehyde's carbon chain.
Gas Chromatography-Olfactometry (GC-O) and its specialized variant, Gas Chromatography-Electroantennographic Detection (GC-EAD) , are vital for determining the biological relevance of volatile compounds. GC-O integrates a human assessor (an olfactometer) to detect odors as they elute from the GC column, which is useful in food and fragrance analysis. wikipedia.orgnih.gov
For pheromone research, GC-EAD is the more pertinent technique. researchgate.net In a GC-EAD system, the effluent from the GC column is split into two paths. One path leads to a standard detector like a Flame Ionization Detector (FID) or a mass spectrometer, while the other is directed over an isolated insect antenna. researchgate.net If a compound eluting from the column is a pheromone component, it will trigger a measurable electrical response in the antenna. By comparing the timing of the antennal response with the peaks on the chromatogram, researchers can pinpoint exactly which compounds in a complex natural extract are biologically active. researchgate.net This method was instrumental in identifying the active isomers of 4,6-hexadecadienal for the eri-silk moth and the persimmon fruit moth. researchgate.nettandfonline.comresearchgate.net
Table 1: Research Findings on the Analysis of Aldehyde Pheromones Using Coupled Systems
| Compound/Pest | Analytical System | Key Findings | Reference |
|---|---|---|---|
| (4E,6Z)-4,6-hexadecadienal (Persimmon Fruit Moth, Stathmopoda masinissa) | GC-EAD, GC-MS | Three EAG-active components were identified as the alcohol, acetate (B1210297), and aldehyde forms. The aldehyde produced a characteristic base peak at m/z 84. | researchgate.netresearchgate.net |
| Geometric Isomers of 4,6-hexadecadienal (Eri-silk moth) | EAG-GLC | Only the (4E,6Z)- and (4Z,6E)- isomers of hexadecadienal elicited an EAG response, while the corresponding alcohols and acetates were inactive. | tandfonline.com |
| (E)-11-hexadecenal and (10E,12E)-10,12-hexadecadienal (Hawk Moth, Deilephila elpenor lewisii) | GC-EAD, GC-MS | Identified two EAD-active components from female gland extracts. A specific binary blend was required for male moth attraction in field tests. | researchgate.net |
| (2E,6Z)-nona-2,6-dienal (Various food/plant sources) | GC-O | Identified as a key aroma-active compound contributing to minty, cucumber-like, and floral scents in various products like tea and fruits. | mdpi.comresearchgate.netuni-giessen.de |
Micro-analytical Techniques for Pheromone Analysis
The analysis of insect pheromones like this compound is fundamentally constrained by the incredibly small quantities produced by individual insects. pherobase.com This necessitates the use of specialized micro-analytical techniques designed to extract, concentrate, and analyze analytes present at the nanogram level or below. nih.gov
Sample Collection and Preparation: Classical methods often involve the solvent extraction of hundreds or thousands of dissected pheromone glands to obtain sufficient material for analysis. usda.govwur.nl However, modern techniques focus on less invasive and more sensitive approaches.
Headspace Solid-Phase Microextraction (HS-SPME) has become increasingly popular for insect pheromone analysis. usda.gov This technique uses a fused-silica fiber coated with a sorbent material. The fiber is exposed to the headspace (the air) above a sample—such as a single calling female insect or a pheromone lure—where it adsorbs the volatile compounds. The fiber is then directly inserted into the injector port of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for analysis. usda.govchromatographyonline.com This method is solvent-free, requires minimal sample mass, and concentrates volatile analytes, significantly improving detection limits. An innovative enhancement involves a freeze-thaw cycle applied to insect samples before HS-SPME, which has been shown to improve the release of volatiles into the headspace and facilitate their detection. usda.gov
Cold Trapping is another method used to collect airborne aldehydes. In this procedure, an airstream is passed over a pheromone source (like a lure) and then through a cold trap, which condenses the volatile compounds into an aqueous solution. nih.gov This condensate can then be analyzed directly, for instance, using a bioluminescence assay, with high recovery rates reported for amounts as low as 10 nanograms. nih.gov
These micro-sampling techniques are invariably paired with the high-sensitivity coupled systems described previously, such as GC-MS and GC-EAD, to successfully identify and quantify the minute amounts of pheromone released by an insect.
Table 2: Comparison of Micro-analytical Techniques for Pheromone Analysis
| Technique | Principle | Advantages | Typical Application | Reference |
|---|---|---|---|---|
| Solvent Extraction | Extraction of pheromone glands or whole bodies with an organic solvent (e.g., hexane). | Well-established, can provide a complete profile of compounds present. | Initial pheromone discovery; requires a large number of insects. | usda.govwur.nl |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds from the air onto a coated fiber, followed by thermal desorption into a GC. | Solvent-free, sensitive, requires minimal sample, suitable for live insects or air sampling. | Analysis of volatiles from single insects, monitoring pheromone lures. | usda.govchromatographyonline.com |
| Cold Trapping | Condensing airborne volatiles from an airstream using a low-temperature surface. | Efficient for capturing released volatiles from air, allows for quantification of release rates. | Measuring pheromone release rates from synthetic lures. | nih.gov |
| Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Ionizes molecules directly from surfaces using a heated stream of metastable gas (e.g., helium). | Extremely fast, requires no sample preparation or chromatography. | Rapid screening of cuticular compounds directly from an insect's surface. | researchgate.net |
Research Applications and Future Directions for 2e,6z Hexadeca 2,6 Dienal
Integrated Pest Management Strategies (Research Focus)
Monitoring Tools Development
The development of effective monitoring tools is a cornerstone of IPM, allowing for the timely detection and population assessment of pest species. Pheromone-baited traps are a common and effective monitoring tool. Research in this area for (2E,6Z)-hexadeca-2,6-dienal would involve:
Identification of Target Species: The first step would be to identify insect species that produce or respond to this compound as a pheromone component. This would likely involve the collection and analysis of pheromone gland extracts from various pest insects.
Field Trapping Studies: Once a target species is identified, field trials would be necessary to evaluate the efficacy of this compound as a lure. This would involve comparing the number of target insects captured in traps baited with this compound versus control traps.
Lure Optimization: Research would also focus on optimizing the lure formulation, including the release rate of the compound and the potential synergistic or inhibitory effects of other compounds when used in a blend.
Currently, there is a lack of specific data from field trials or monitoring programs that have utilized this compound.
Mating Disruption Research Methodologies
Mating disruption is a pest control technique that involves releasing a large amount of a synthetic pheromone into the environment to prevent male insects from finding females, thereby disrupting mating and reducing the subsequent generation's population. For instance, mating disruption is a well-established practice for the navel orangeworm, Amyelois transitella, a significant pest in almond, pistachio, and walnut production. nih.gov However, the formulations used for this pest typically contain (11Z,13Z)-hexadecadienal. nih.gov
Research into the potential of this compound for mating disruption would follow established methodologies:
Wind Tunnel Bioassays: Laboratory-based wind tunnel experiments would be conducted to observe the behavioral responses of male insects to plumes of this compound. This helps in understanding its potential to attract or confuse male moths.
Field Efficacy Trials: Large-scale field trials would be essential to determine the effectiveness of this compound in reducing mating success and subsequent crop damage. These studies often compare plots treated with the pheromone to untreated control plots. Research on other pests has shown that mating disruption can significantly reduce damage. almonds.com
Dispenser Technology: The development and testing of various dispenser technologies to release the compound at a controlled rate over a prolonged period would be a critical component of this research.
There is no specific research available on the application of this compound in mating disruption programs.
Ecological Modeling Incorporating Chemical Cues
Ecological modeling aims to understand and predict the dynamics of ecosystems. Incorporating chemical cues, such as pheromones, into these models can provide a more accurate representation of species interactions and population dynamics.
Future research could focus on:
Population Dynamics Models: Developing models that incorporate the influence of this compound on the reproductive success and spatial distribution of a target insect population.
Predator-Prey and Host-Parasitoid Interactions: Investigating whether predators or parasitoids of an insect that uses this compound as a pheromone have evolved to use it as a kairomone to locate their prey or hosts.
Climate Change Impacts: Modeling how changes in temperature and other climate variables might affect the production, release, and efficacy of this compound in the environment.
Currently, no ecological models specifically incorporating the effects of this compound are found in the scientific literature.
Biosynthetic Pathway Engineering Research
Understanding and engineering the biosynthetic pathways of pheromones can lead to more efficient and sustainable methods for their production. Research in this area for this compound would involve:
Identification of Biosynthetic Genes: Identifying the genes and enzymes responsible for the production of this compound in the source organism. This typically involves transcriptomic and genomic analyses of the pheromone gland.
Heterologous Expression: Expressing the identified genes in a host organism, such as yeast or plants, to produce the compound.
Metabolic Engineering: Optimizing the metabolic pathways in the host organism to increase the yield and purity of the synthesized this compound.
Specific research on the biosynthetic pathway of this compound is not currently available.
Development of Novel Bio-Inspired Chemical Syntheses
The chemical synthesis of insect pheromones is crucial for their use in pest management. While specific synthetic routes for this compound are not detailed in the readily available literature, general strategies for the synthesis of similar conjugated diene aldehydes can be considered. These bio-inspired approaches often aim to mimic the presumed biosynthetic pathways to achieve high stereoselectivity.
Potential synthetic strategies could involve:
Wittig-type Reactions: The Wittig reaction and its variations are commonly used to form carbon-carbon double bonds with control over the stereochemistry. This could be employed to construct the (2E) and (6Z) double bonds.
Sonogashira Coupling: This cross-coupling reaction is effective for forming carbon-carbon bonds, particularly in the synthesis of conjugated enynes, which can then be selectively reduced to the desired diene. For example, the synthesis of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol utilized a Sonogashira coupling to create a conjugated system. rsc.org
Organometallic Coupling Reactions: Other cross-coupling reactions, such as Suzuki or Negishi coupling, could also be adapted for the synthesis of the hexadecadienal backbone.
A hypothetical retrosynthetic analysis might involve disconnecting the molecule at the double bonds, leading to simpler aldehyde and phosphonium ylide precursors for a Wittig approach, or haloalkene and terminal alkyne precursors for a Sonogashira coupling strategy. The table below outlines some common reactions used in the synthesis of unsaturated aldehydes that could be applicable.
| Reaction Type | Description | Potential Application for this compound |
| Wittig Reaction | Formation of an alkene from an aldehyde or ketone and a phosphonium ylide. | Stereoselective formation of the (2E) and (6Z) double bonds. |
| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction that often favors the formation of (E)-alkenes. | Could be used for the stereoselective synthesis of the (2E) double bond. |
| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. | Construction of a conjugated enyne precursor to the diene system. |
| Lindlar Catalysis | The stereoselective hydrogenation of an alkyne to a cis-alkene. | Reduction of an alkyne precursor to form the (6Z) double bond. |
| Julia Olefination | A reaction of a phenyl sulfone with an aldehyde or ketone to form an alkene. | An alternative method for the formation of the double bonds. |
Emerging Research Areas in Chemical Ecology and Olfactory Neurobiology
The study of how organisms communicate using chemical signals is the focus of chemical ecology, while olfactory neurobiology investigates the neural basis of smell. Future research on this compound in these fields could explore:
Receptor Identification and Characterization: Identifying the specific olfactory receptors in the antennae of an insect that detect this compound. This can be achieved using techniques such as electroantennography (EAG) coupled with gas chromatography (GC-EAG), followed by molecular cloning and functional expression of candidate receptor genes.
Neural Coding of Olfactory Information: Investigating how the insect brain processes the signals generated by the detection of this compound. This could involve techniques like single-sensillum recording and calcium imaging of the antennal lobe.
Evolution of Pheromone Communication: Studying the evolutionary history of the use of this compound as a semiochemical in a particular lineage of insects. This would involve comparative studies across related species.
At present, there is a lack of published studies on the role of this compound in chemical ecology and its detection by the olfactory systems of any insect species.
Q & A
Q. What are the key structural and physicochemical properties of (2E,6Z)-hexadeca-2,6-dienal, and how do they influence experimental design?
The compound features conjugated diene and aldehyde groups, with stereochemistry at C2 (E) and C6 (Z). Its molecular formula is C₁₆H₂₈O, and critical physicochemical parameters include a boiling point of ~94–95°C (at 18 mmHg) and a density of 0.86 g/mL at 25°C . These properties necessitate careful handling under inert atmospheres (e.g., nitrogen) to prevent oxidation of the aldehyde group and degradation of conjugated dienes. For storage, refrigeration (2–8°C) in amber vials is recommended to minimize photochemical reactions .
Q. What analytical methods are most reliable for quantifying this compound in complex matrices?
Gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., using BSTFA for silylation) is widely used due to the compound’s volatility and thermal stability. For stereochemical confirmation, nuclear Overhauser effect spectroscopy (NOESY) NMR can resolve E/Z configurations. Internal standards like deuterated analogs (e.g., d₃-hexadeca-2,6-dienal) improve quantification accuracy in biological samples .
Q. How can researchers mitigate safety risks associated with handling this compound?
The compound is flammable (GHS02) and a skin/eye irritant (GHS07). Safety protocols include:
- Using explosion-proof equipment (P241) and grounding containers (P240) to prevent static discharge .
- Wearing nitrile gloves, safety goggles, and lab coats (P280) .
- Storing in certified flammable cabinets away from oxidizers .
Advanced Research Questions
Q. What strategies enable stereoselective synthesis of this compound, and how can yields be optimized?
A phosphonium salt-mediated Wittig reaction under low-temperature conditions (<–20°C) achieves high stereocontrol for the 2E,6Z configuration. Key steps include:
- Using non-deliquescent triphenylphosphine derivatives to minimize hydrolysis .
- Purifying intermediates via silica gel chromatography with hexane/ethyl acetate (9:1) to isolate the desired isomer. Reported yields reach 47% in six-step syntheses .
Q. How can contradictory data on the bioactivity of this compound be resolved?
Discrepancies in bioactivity studies (e.g., antimicrobial potency) often arise from variations in:
- Purity : Validate compound purity (>98%) via HPLC-UV (λ = 220 nm) and NMR .
- Assay conditions : Standardize solvent (DMSO vs. ethanol) and microbial strains (ATCC vs. clinical isolates).
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets, ensuring p < 0.05 significance thresholds .
Q. What role does this compound play in insect pheromone systems, and how can its stability in field studies be improved?
The compound acts as a pheromone in Lepidoptera, but its aldehyde group is prone to oxidation. Field applications require:
Q. How can computational methods predict the metabolic fate of this compound in mammalian systems?
Tools like ADMET Predictor® and HMDB metabolite databases suggest primary pathways:
- Phase I metabolism : Aldehyde dehydrogenase-mediated oxidation to carboxylic acid derivatives.
- Phase II metabolism : Glucuronidation at the α,β-unsaturated carbonyl group. Validate predictions using in vitro hepatocyte assays with LC-MS/MS monitoring .
Methodological Guidelines
Designing a dose-response study for this compound in cell cultures :
- Use logarithmic dilution series (e.g., 1 μM to 100 μM) in triplicate.
- Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., cisplatin for cytotoxicity).
- Measure endpoints via MTT assay at 24/48/72 h, normalized to protein content (Bradford assay) .
Resolving spectral overlaps in NMR analysis :
Apply 2D NMR techniques (HSQC, HMBC) to distinguish alkene proton signals (δ 5.2–5.8 ppm). For ¹³C NMR, carbonyl carbons appear at δ 190–200 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
